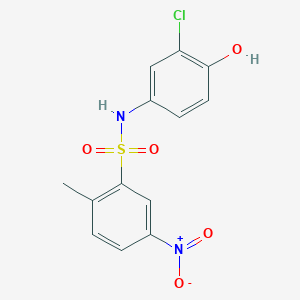![molecular formula C12H8N4O4 B4055986 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4055986.png)
3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Übersicht
Beschreibung
The compound “3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD), which is a small, positively charged fluorescent dye . NBD derivatives are known for their fluorescence properties and are often used in biological and chemical research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, NBD derivatives are generally synthesized by reacting the parent compound with various reagents . For example, the fluorescent D-glucose derivative, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-β-D-glucopyranose (2-NBDG) is synthesized by reacting D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) .Chemical Reactions Analysis
NBD derivatives are known to participate in various chemical reactions. For instance, NBD-TMA was designed as a probe for monitoring renal transport of organic cations . Another derivative, NBD-palmitoyl-CoA, can be used as a fluorescent substrate in diacylglycerol acyltransferase (DGAT) assays .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis :Marie-Thérèse Le Bris (1984) explored the synthesis of heterocyclic compounds, specifically benzoxazines and benzoxazolines, using 2-amino-5-nitrophenol, a compound structurally similar to 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol. The study aimed to create fluorescent dyes in the 1,4-benzoxazinone series, revealing the potential of these compounds in the development of dyes and pigments with specific fluorescence properties (Le Bris, 1984).
Antibacterial Properties :A. Kakanejadifard et al. (2013) synthesized Schiff base compounds related to this compound and investigated their antibacterial properties. The study found that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, demonstrating their potential use in developing new antibacterial agents (Kakanejadifard et al., 2013).
Photo-Physical Characteristics :Research by Vikas Padalkar et al. (2011) focused on the synthesis and photo-physical properties of compounds structurally related to this compound. This study highlighted the effects of solvent polarity on the absorption-emission properties of these compounds, indicating their potential applications in fluorescence-based technologies (Padalkar et al., 2011).
Membrane Dipole Potential Studies :Juha-Matti I. Alakoskela and P. Kinnunen (2001) utilized a derivative of this compound in their study to control a redox reaction on lipid bilayer surfaces. This research is significant for understanding how membrane dipole potential affects biochemical reactions and processes, especially in biological membranes (Alakoskela & Kinnunen, 2001).
Synthesis of Benzoxazolones :R. Ram and V. Soni (2013) investigated the synthesis of benzoxazolones from compounds structurally similar to this compound. Their research offers insights into new methods of synthesizing benzoxazolones, which have a wide spectrum of biological activities (Ram & Soni, 2013).
Zukünftige Richtungen
The future directions of “3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” and its derivatives could involve further exploration of their use as fluorescent probes in biological research. For instance, NBD derivatives could be used to study various biological processes such as cellular transport mechanisms and enzyme substrate specificity .
Eigenschaften
IUPAC Name |
3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-8-3-1-2-7(6-8)13-12-10(16(18)19)5-4-9-11(12)15-20-14-9/h1-6,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMDBNIHLGKKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-nitro-2-(1-piperazinyl)benzoyl]morpholine](/img/structure/B4055913.png)
![1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-3-methyl-1-piperazinyl}phenyl)ethanone](/img/structure/B4055920.png)
![ethyl 2-methyl-5-oxo-4-[(phenylsulfonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4055924.png)

![1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4055946.png)
![8-(4-methoxyphenyl)-6-[3-(trifluoromethyl)phenyl]-3,4a,7a,8-tetrahydropyrrolo[3',4':5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione](/img/structure/B4055958.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4055968.png)
![methyl (2S*,4S*,5R*)-4-{[(2-ethoxy-2-oxoethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)-2-pyrrolidinecarboxylate](/img/structure/B4055970.png)
![{2-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4055974.png)
![N-(cyclohexylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4055978.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4055981.png)
![N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide](/img/structure/B4055993.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B4055999.png)
